molecular formula C9H6O2S2 B1332816 5-(3-Thienyl)thiophene-2-carboxylic acid CAS No. 60141-31-3

5-(3-Thienyl)thiophene-2-carboxylic acid

Cat. No. B1332816
CAS RN: 60141-31-3
M. Wt: 210.3 g/mol
InChI Key: NUZWQKDXTFZYAX-UHFFFAOYSA-N
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Description

5-(3-Thienyl)thiophene-2-carboxylic acid is a compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are known for their diverse applications in materials science, pharmaceuticals, and organic electronics. The specific structure of 5-(3-Thienyl)thiophene-2-carboxylic acid suggests that it may have interesting chemical and physical properties, as well as potential for various applications.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various routes. For instance, a convenient route to thieno[3,2-b]thiophene-2-carboxyaldehyde, a related compound, is described for the synthesis of new 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid. This process involves the formation of novel supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding . Additionally, the synthesis of 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate esters via a Pd(0)-catalyzed Suzuki–Miyaura coupling approach indicates the versatility of thiophene derivatives in forming various ester mesogens . These methods highlight the synthetic accessibility of thiophene derivatives, including 5-(3-Thienyl)thiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their properties and applications. For example, the X-ray diffraction study of 5-methyl-2-thiophenecarboxylic acid reveals the presence of O-H...O hydrogen bonds and C-H...O and S...S non-bonded intermolecular interactions, which stabilize the crystal structure . These interactions are likely to be present in 5-(3-Thienyl)thiophene-2-carboxylic acid as well, influencing its crystallinity and stability.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are essential for their functionalization and application. The Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid with different arylboronic acids leads to the synthesis of novel thiophene-based derivatives, which exhibit good spasmolytic effects . This demonstrates the reactivity of thiophene carboxylic acids and their potential in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The mass spectra of substituted thiophene-2-carboxylic acids show that the fragmentation patterns can be influenced by substituents, indicating the importance of molecular structure in determining the mass spectrometric behavior of these compounds . Furthermore, the liquid-crystalline properties of thiophene derivatives, as seen in the formation of the smectic C phase in certain ester mesogens, suggest that 5-(3-Thienyl)thiophene-2-carboxylic acid may also exhibit unique phase behavior .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Electronics

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
    • They are also used in organic field-effect transistors (OFETs) .
    • Some derivatives of thieno [3,2- b ]thiophene end-capped with phenyl units have been synthesized and characterized for thin-film transistor (TFT) applications .
    • These compounds possess limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .

properties

IUPAC Name

5-thiophen-3-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZWQKDXTFZYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366013
Record name 5-(3-thienyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Thienyl)thiophene-2-carboxylic acid

CAS RN

60141-31-3
Record name 5-(3-thienyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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